![molecular formula C22H23NO5 B2678028 Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate CAS No. 847406-59-1](/img/structure/B2678028.png)
Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate
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Description
Synthesis Analysis
Benzofuran-3-carboxylate esters, such as EIB, can be synthesized through heterocyclization methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Molecular Structure Analysis
The molecular structure of EIB includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a versatile scaffold that is widely present in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis
The synthesis of benzofuran-3-carboxylate esters like EIB often involves intermolecular heterocyclization . This process can involve the condensation of phenols with acetoacetic ester derivatives using an Fe-catalyzed oxidative cross coupling . The reaction could also be performed in the absence of a ligand .Scientific Research Applications
Synthesis and Structural Analysis
Novel Synthesis Approaches
The synthesis of benzofuran derivatives and their structural elucidation plays a crucial role in the development of compounds with potential biological activity. For example, the synthesis of benzofuran derivatives from Ethyl 2-Acylphenoxyacetates showcases the adaptability of such compounds in creating structurally diverse molecules (Suzuki, 1985). Additionally, organo-catalyzed ring-opening polymerization of derivatives highlights the versatility of benzofuran-based compounds in polymer science, indicating their potential for creating new materials with unique properties (Thillaye du Boullay et al., 2010).
Molecular Docking and Anticancer Activity
Research into the molecular docking and analysis of benzofuran compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, reveals their potential as anticancer drugs. These studies are crucial for understanding how these compounds interact with biological targets, paving the way for new therapeutic agents (Sharma et al., 2018).
Enzymatic Synthesis and Resolution
The kinetic resolution of Ethyl 1,4-benzodioxan-2-carboxylate, which serves as an intermediate in drug synthesis, demonstrates the application of enzymatic methods for achieving high enantioselectivity. This process is vital for the production of drugs with specific chirality, a key factor in their efficacy and safety (Kasture et al., 2005).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of benzofuran compounds underscore their potential in combating microbial resistance. By developing new compounds with effective antimicrobial properties, researchers can contribute to the ongoing fight against drug-resistant bacteria and other pathogens (Spoorthy et al., 2021).
properties
IUPAC Name |
ethyl 3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-4-26-22(25)21-20(17-7-5-6-8-18(17)28-21)23-19(24)13-27-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHIGVGOVWPHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate |
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